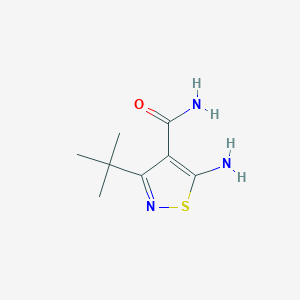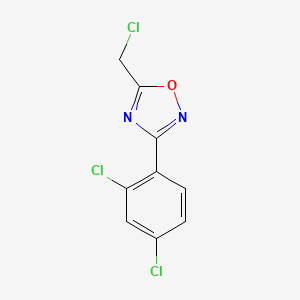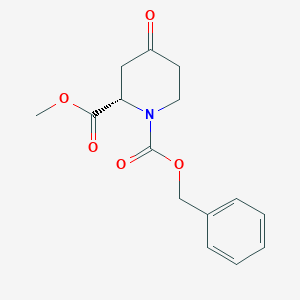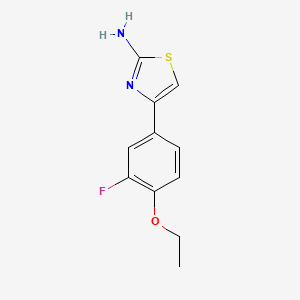
5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Phenyl Group: Phenylation can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amination: The amino group can be introduced through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction can lead to the formation of deiodinated or deaminated products.
Substitution: The amino and iodo groups can participate in various substitution reactions, such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups in place of the amino or iodo groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism of action for 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the amino and iodo groups could facilitate binding to biological targets through hydrogen bonding and halogen bonding, respectively.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one
- 5-Amino-4-bromo-2-phenylpyridazin-3(2H)-one
- 5-Amino-4-fluoro-2-phenylpyridazin-3(2H)-one
Uniqueness
The unique combination of amino, iodo, and phenyl groups in 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one may confer distinct reactivity and biological activity compared to its analogs. The iodine atom, in particular, can participate in unique interactions and reactions not possible with other halogens.
Propiedades
Fórmula molecular |
C10H8IN3O |
|---|---|
Peso molecular |
313.09 g/mol |
Nombre IUPAC |
5-amino-4-iodo-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H8IN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 |
Clave InChI |
XIYVDXPTALYDMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



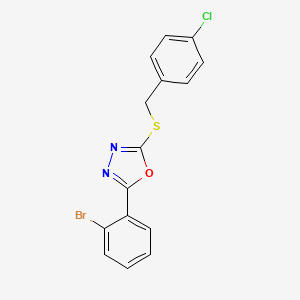
![4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11773023.png)
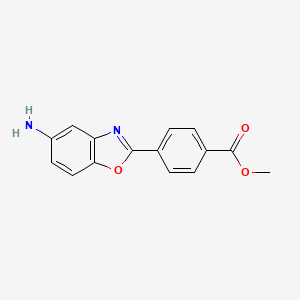
![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
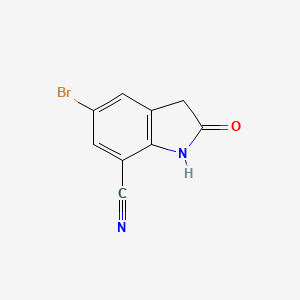
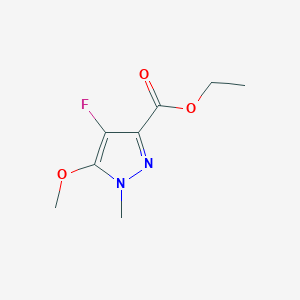
![Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate](/img/structure/B11773062.png)
